molecular formula C41H43ClN10O7 B12405660 Fak protac B5

Fak protac B5

カタログ番号: B12405660
分子量: 823.3 g/mol
InChIキー: WGXCHVXCUMEKET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FAK PROTAC B5 is a compound designed to target and degrade focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in various cellular processes such as survival, proliferation, migration, and invasion. This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to selectively degrade FAK, thereby inhibiting its functions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FAK PROTAC B5 involves multiple steps, including the design and synthesis of a ligand that binds to FAK, a linker, and a ligand that recruits an E3 ubiquitin ligase. The optimal PROTAC B5 exhibited potent FAK affinity with an IC50 value of 14.9 nM . The synthetic route typically involves:

    Design and Synthesis of Ligands: The ligands are synthesized using standard organic synthesis techniques.

    Linker Attachment: The ligands are connected via a linker, which is synthesized using coupling reactions.

    Final Assembly: The final PROTAC molecule is assembled by connecting the FAK ligand, linker, and E3 ligase ligand.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions, and ensuring high purity and yield. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications for use in research and potential therapeutic applications.

化学反応の分析

Types of Reactions

FAK PROTAC B5 undergoes several types of reactions, including:

    Degradation: The primary reaction is the degradation of FAK via the ubiquitin-proteasome system.

    Binding: The compound binds to FAK and the E3 ubiquitin ligase, facilitating the degradation process.

Common Reagents and Conditions

    Reagents: Common reagents include the synthesized ligands, linkers, and solvents such as dimethyl sulfoxide (DMSO).

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation.

Major Products

The major product of the reaction is the degraded FAK protein, which results from the ubiquitination and subsequent proteasomal degradation facilitated by this compound .

科学的研究の応用

FAK PROTAC B5 has several scientific research applications, including:

    Cancer Research: It is used to study the role of FAK in cancer cell survival, proliferation, migration, and invasion. .

    Drug Discovery: this compound serves as a lead compound for developing new cancer therapies targeting FAK.

    Biological Studies: It is used to explore the biological functions of FAK and its role in various cellular processes.

作用機序

FAK PROTAC B5 exerts its effects through the following mechanism:

    Binding to FAK: The compound binds to FAK, targeting it for degradation.

    Recruitment of E3 Ubiquitin Ligase: The PROTAC molecule also binds to an E3 ubiquitin ligase, bringing it in proximity to FAK.

    Ubiquitination and Degradation: The E3 ligase ubiquitinates FAK, marking it for degradation by the proteasome. .

類似化合物との比較

FAK PROTAC B5 is unique compared to other similar compounds due to its potent FAK degradation activity and strong antiproliferative effects. Similar compounds include:

    FAK Inhibitors: Traditional FAK inhibitors target the kinase activity of FAK but do not degrade the protein.

    Other PROTACs: Other PROTACs targeting different proteins or kinases may have similar mechanisms but target different pathways or proteins.

This compound stands out due to its ability to degrade FAK, providing a more comprehensive inhibition of FAK functions compared to traditional inhibitors .

特性

分子式

C41H43ClN10O7

分子量

823.3 g/mol

IUPAC名

2-[[5-chloro-2-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C41H43ClN10O7/c1-43-37(55)25-8-3-4-10-28(25)46-36-27(42)23-44-41(49-36)47-29-14-13-24(22-32(29)59-2)51-20-18-50(19-21-51)17-6-5-12-33(53)45-30-11-7-9-26-35(30)40(58)52(39(26)57)31-15-16-34(54)48-38(31)56/h3-4,7-11,13-14,22-23,31H,5-6,12,15-21H2,1-2H3,(H,43,55)(H,45,53)(H,48,54,56)(H2,44,46,47,49)

InChIキー

WGXCHVXCUMEKET-UHFFFAOYSA-N

正規SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。